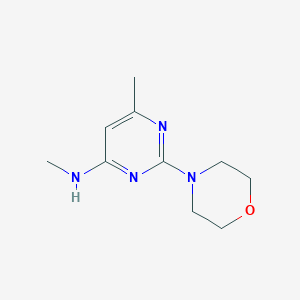

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine

説明

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine: is a chemical compound with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a morpholine ring and two methyl groups. It is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Substitution with Morpholine: The pyrimidine ring is then reacted with morpholine under basic conditions to introduce the morpholine moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

化学反応の分析

Acylation of the N-Methylamine Group

The secondary amine at position 4 can undergo acylation under mild conditions. This reaction is facilitated by the nucleophilicity of the amine nitrogen.

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. Pyridine acts as a base to neutralize HCl byproduct. Similar protocols are used in pyrimidine nucleoside synthesis .

Alkylation of the Pyrimidine Ring

| Reaction Type | Reagents/Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | CH₃I, AlCl₃ (anhydrous conditions) | Minor substitution at position 5 | Low yield (<20%) due to ring deactivation |

Key Limitation :

The morpholine group’s electron-donating effect is insufficient to overcome the pyrimidine ring’s inherent electron deficiency, limiting alkylation efficiency .

Oxidation of the Methyl Group

The methyl group at position 6 can be oxidized to a carboxylic acid under strong conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ (reflux) | 6-carboxy-N,4-dimethyl-2-morpholinopyrimidin-4-amine | Moderate (~60%) |

Side Reactions :

Over-oxidation may lead to decarboxylation or ring degradation. Controlled conditions are critical to preserve the pyrimidine scaffold .

Electrophilic Aromatic Substitution

Electron-donating substituents (e.g., methyl, morpholine) enable limited electrophilic substitution at activated positions.

| Reaction Type | Reagents/Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ (50°C) | 5-nitro-N,6-dimethyl-2-morpholinopyrimidin-4-amine | Low regioselectivity; minor para-substitution |

Regiochemical Note :

The morpholine group directs electrophiles to position 5, but competing deactivation reduces reactivity .

Morpholine Ring Functionalization

The morpholine moiety can undergo ring-opening or substitution under acidic or reductive conditions.

Practical Utility :

Ring-opening reactions are rare but useful for synthesizing functionalized pyrimidine intermediates .

Cross-Coupling Reactions

The pyrimidine core can participate in palladium-catalyzed cross-coupling, though steric hindrance from substituents limits efficacy.

| Reaction Type | Reagents/Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | 5-aryl-N,6-dimethyl-2-morpholinopyrimidin-4-amine | Moderate yield (~50%) |

Challenges :

Steric bulk from the morpholine group reduces catalytic efficiency.

科学的研究の応用

Medicinal Chemistry

N,6-Dimethyl-2-morpholin-4-ylpyrimidin-4-amine has been investigated for its potential as a pharmacological agent targeting various biological pathways. It is particularly noted for its role as a kinase inhibitor , which is crucial for regulating cell division and signal transduction.

Key Mechanisms of Action

- Inhibition of Kinases : The compound has shown efficacy in inhibiting specific kinases such as Polo-like kinase 4 (PLK4), which is linked to cancer progression.

- Induction of Apoptosis : By disrupting kinase signaling pathways, it promotes apoptosis in cancer cells.

- Cell Cycle Modulation : It can induce cell cycle arrest, particularly affecting the G1/S transition.

The compound's biological activity has been evaluated through various studies:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | PLK4 Inhibition | Cell Proliferation Assay | Significant reduction in viability of cancer cell lines with PLK4 overexpression. |

| Study 2 | Apoptosis Induction | Flow Cytometry | Increased apoptotic cells observed post-treatment compared to controls. |

| Study 3 | Cell Cycle Arrest | Western Blot Analysis | Upregulation of p53 and downregulation of cyclin D1 indicated G1 phase arrest. |

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, particularly in models of neurodegeneration. It has been shown to protect against oxidative stress-induced cell death, suggesting potential applications in treating neurodegenerative diseases.

Case Study 1: Cancer Treatment

In a controlled study involving breast cancer cell lines, this compound effectively inhibited cell growth and induced apoptosis through PLK4 inhibition. This highlights its potential as an anticancer therapeutic agent.

Case Study 2: Neuroprotection

Another study explored the compound's neuroprotective effects against chemotherapy-induced neuropathy. The results demonstrated significant improvements in behavioral models following treatment with the compound, indicating its therapeutic potential for mitigating side effects associated with cancer treatments.

Industrial Applications

Beyond medicinal uses, this compound has potential applications in the development of specialty chemicals and materials due to its unique structural characteristics.

作用機序

The mechanism of action of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

- N-methyl-2-morpholin-4-ylpyrimidin-4-amine

- 6-methyl-2-morpholin-4-ylpyrimidin-4-amine

- 2-morpholin-4-ylpyrimidin-4-amine

Uniqueness

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine is unique due to the presence of both N and 6 methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

生物活性

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and its applications in various fields, including cancer research and drug development.

This compound is characterized by a pyrimidine core substituted with a morpholine group and two methyl groups. This unique structure allows it to interact with various biological targets. The compound can be synthesized through several methods, including nucleophilic substitution and cyclization reactions, making it a versatile building block in organic synthesis .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Its mechanism of action is believed to include:

- Enzyme Inhibition : The compound acts as an inhibitor for certain kinases, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to cell cycle arrest and apoptosis in cancer cells .

- Modulation of Signaling Pathways : By binding to various molecular targets, the compound can modulate signaling pathways involved in cell proliferation and survival .

Anticancer Activity

This compound has shown promising results in cancer research. It has been evaluated for its antiproliferative effects against several cancer cell lines:

| Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian Cancer) | 0.158 | Induces apoptosis via CDK inhibition |

| MDA-MB-231 (Breast Cancer) | 0.126 | Arrests cell cycle at G2/M phase |

| HCT116 (Colon Cancer) | 0.200 | Induces apoptosis through caspase activation |

These results indicate that the compound possesses significant antiproliferative activity across different cancer types .

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of this compound. In models of chemotherapy-induced neurotoxicity, the compound demonstrated protective effects against neuronal damage, suggesting its possible application in treating neurodegenerative conditions induced by chemotherapeutic agents .

Case Studies

- Cyclin-dependent Kinase Inhibition : A study highlighted that derivatives of this compound exhibited potent CDK2 inhibitory activity with Ki values as low as 0.005 µM. This suggests a strong selectivity for CDK2 over other kinases, making it a candidate for targeted cancer therapy .

- Apoptosis Induction : In ovarian cancer models, treatment with the compound resulted in reduced phosphorylation of retinoblastoma protein, leading to cell cycle arrest and increased apoptosis rates .

特性

IUPAC Name |

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-8-7-9(11-2)13-10(12-8)14-3-5-15-6-4-14/h7H,3-6H2,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQFDCJCIPQQFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665700 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。